molecular formula C14H12BrNO2 B6364397 N-(4-Bromophenyl)-3-methoxybenzamide CAS No. 349110-71-0

N-(4-Bromophenyl)-3-methoxybenzamide

Cat. No. B6364397
CAS RN: 349110-71-0
M. Wt: 306.15 g/mol
InChI Key: IMMHSSHSDBYSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Bromophenyl)-3-methoxybenzamide” is a chemical compound with the molecular formula C13H10BrNO . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .


Synthesis Analysis

The synthesis of “this compound” involves complex chemical reactions. A related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, has been synthesized and studied for its pharmacological activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can provide detailed information about the structure and functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular weight is approximately 276.129 Da .

Scientific Research Applications

Antiviral Activity

N-Phenylbenzamide derivatives, including a compound similar to N-(4-Bromophenyl)-3-methoxybenzamide, have shown potential in antiviral applications. Specifically, these compounds demonstrated significant activity against Enterovirus 71 (EV 71) in vitro. One such compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, displayed promising results as a lead compound for developing anti-EV 71 drugs due to its low cytotoxicity and effective inhibition of the virus at low micromolar concentrations (Ji et al., 2013).

Molecular Structure and Intermolecular Interactions

Research on N-3-hydroxyphenyl-4-methoxybenzamide, a structurally related compound, has provided insights into the influence of intermolecular interactions on molecular geometry. This research, involving single-crystal X-ray diffraction and DFT calculations, revealed how dimerization and crystal packing impact the molecular structure, particularly the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).

Radical Scavenging Activity

Studies have identified nitrogen-containing bromophenols, similar to this compound, in the marine red alga Rhodomela confervoides. These bromophenols exhibited potent scavenging activity against radicals, suggesting potential applications as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

Antidiabetic Potential

Related compounds, such as (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158), have been researched for their antidiabetic potential. SN158 showed promising results in activating peroxisome proliferator-activated receptors and improving glucose and lipid abnormalities, indicating its potential as a therapeutic agent against type 2 diabetes (Jung et al., 2017).

Antibacterial Applications

Benzamide derivatives, including those structurally related to this compound, have been explored for their antibacterial properties. For instance, 3-methoxybenzamide and its alkyl derivatives have shown potent antistaphylococcal activity, with improved pharmaceutical properties, suggesting potential applications in developing new antibacterial agents (Haydon et al., 2010).

Safety and Hazards

The safety data sheet for a related compound, 4-Bromoacetanilide, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study of “N-(4-Bromophenyl)-3-methoxybenzamide” could involve further exploration of its potential applications in pharmaceuticals and organic synthesis . Additionally, more research could be conducted to understand its mechanism of action and to develop new molecules with novel modes of action to treat microbial infections and cancer .

properties

IUPAC Name

N-(4-bromophenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-18-13-4-2-3-10(9-13)14(17)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMHSSHSDBYSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromophenyl)-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-Bromophenyl)-3-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-Bromophenyl)-3-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-Bromophenyl)-3-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-Bromophenyl)-3-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-Bromophenyl)-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.